Inhibitor bea388

説明

特性

分子式 |

C35H43N3O8 |

|---|---|

分子量 |

633.7 g/mol |

IUPAC名 |

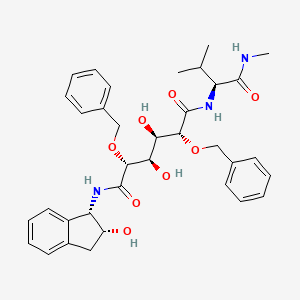

(2R,3R,4R,5R)-3,4-dihydroxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-N'-[(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]-2,5-bis(phenylmethoxy)hexanediamide |

InChI |

InChI=1S/C35H43N3O8/c1-21(2)27(33(42)36-3)37-34(43)31(45-19-22-12-6-4-7-13-22)29(40)30(41)32(46-20-23-14-8-5-9-15-23)35(44)38-28-25-17-11-10-16-24(25)18-26(28)39/h4-17,21,26-32,39-41H,18-20H2,1-3H3,(H,36,42)(H,37,43)(H,38,44)/t26-,27+,28+,29-,30-,31-,32-/m1/s1 |

InChIキー |

VZNNJZGVQVNHCM-CDNLURBZSA-N |

異性体SMILES |

CC(C)[C@@H](C(=O)NC)NC(=O)[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@@H]1[C@@H](CC2=CC=CC=C12)O)OCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4 |

正規SMILES |

CC(C)C(C(=O)NC)NC(=O)C(C(C(C(C(=O)NC1C(CC2=CC=CC=C12)O)OCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4 |

製品の起源 |

United States |

Molecular Target Identification and Validation of Inhibitor Bea388

Identification of HIV-1 Protease as a Primary Research Target

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional structural and enzymatic proteins necessary for the maturation of infectious virions medmedchem.commdpi.commdpi.com. Consequently, it has been a principal target for the development of antiretroviral therapies medmedchem.commdpi.com. Inhibitor BEA388 has been structurally characterized in complex with HIV-1 protease, confirming its role as an inhibitor of this viral enzyme rcsb.org. Studies involving BEA388 and other related compounds have demonstrated their ability to bind to the active site of HIV-1 protease, thereby disrupting viral maturation rcsb.orgnih.gov. Research in this area has focused on developing compounds that exhibit potent inhibitory activity, with some studies reporting inhibitors with dissociation constants (Ki) in the picomolar range rcsb.org. The structural analysis of BEA388 bound to HIV-1 protease has provided insights into the binding mechanisms and the enzyme's adaptability to different inhibitor structures rcsb.org.

Characterization of Inhibitor BEA388 Interaction with Other Aspartic Proteases (e.g., Candida albicans Secreted Aspartic Proteases)

Beyond its primary target, the interaction of inhibitor BEA388 with other aspartic proteases has also been a subject of interest, particularly in the context of potential cross-reactivity or broader therapeutic applications. Secreted Aspartic Proteases (Saps) from Candida albicans, an opportunistic fungal pathogen, are known virulence factors and represent potential targets for antifungal drug development diva-portal.orgnih.govmdpi.com. Studies have indicated that inhibitors designed for HIV-1 protease, which is also an aspartic protease, can exhibit affinity for Candida albicans Saps diva-portal.orgmdpi.com. For instance, one study noted that transition-state analogue inhibitors developed for HIV-1 protease revealed affinity for Saps, with a specific compound, bEAY440, showing complex interactions suggesting conformational changes and slow dissociation rates diva-portal.org. While direct quantitative data detailing the interaction of BEA388 specifically with Candida albicans Secreted Aspartic Proteases is not extensively detailed in the provided search results, the precedent of HIV-1 protease inhibitors interacting with fungal aspartic proteases highlights a potential area for further investigation into BEA388's broader enzymatic profile.

Methodologies for Biochemical Target Validation

The validation of protease inhibitors like BEA388 involves a suite of biochemical methodologies designed to confirm target engagement, quantify inhibitory potency, and elucidate mechanism of action. These methods are crucial for establishing the efficacy and specificity of a compound before advancing to further preclinical or clinical stages.

Commonly employed biochemical validation techniques include:

Enzymatic Assays: These assays directly measure the catalytic activity of the target enzyme (e.g., protease) in the presence and absence of the inhibitor. They are fundamental for determining parameters such as IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and Km (Michaelis constant) nih.govresearchgate.net. Various formats exist, including those using synthetic peptide substrates or fluorescent/chromogenic reporters.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to study real-time biomolecular interactions. It can quantify binding affinities (Kd), association rates (kon), and dissociation rates (koff) between an inhibitor and its target enzyme, providing kinetic and thermodynamic data researchgate.netnih.gov.

Mass Spectrometry (MS)-based Assays: Techniques like tandem mass spectrometry (LC-MS/MS) can be used to identify cleavage sites on substrates or to quantify changes in protein levels, serving as indirect measures of protease activity modulation by inhibitors acs.org.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology methods provide high-resolution three-dimensional structures of the enzyme-inhibitor complex. They are invaluable for understanding the precise binding mode, identifying key interactions, and guiding further inhibitor design medmedchem.comrcsb.org.

In Vitro Inhibition Assays: These assays utilize purified enzymes to assess the direct inhibitory effects of compounds, often serving as orthogonal validation to cell-based assays nih.govresearchgate.net.

These methodologies collectively provide a comprehensive understanding of an inhibitor's interaction with its target, ensuring scientific rigor in the drug discovery and development process.

Elucidation of the Mechanism of Action of Inhibitor Bea388

Binding Interactions within the Protease Active Site

The efficacy of Inhibitor BEA388 stems from its precise interactions within the active site of HIV-1 protease. These interactions are critical for its ability to bind tightly and inhibit the enzyme's proteolytic activity.

A key feature of BEA388's mechanism is its structural mimicry of the tetrahedral transition state that occurs during the natural cleavage of peptide bonds by HIV-1 protease. ncbs.res.innih.govrsc.orgnih.govwikipedia.org The enzyme's natural substrates undergo a transition state where a tetrahedral intermediate is formed. Inhibitors like BEA388 are engineered to resemble this unstable intermediate, allowing them to bind with significantly higher affinity than substrates. ncbs.res.innih.govrsc.orgnih.govwikipedia.orgresearchgate.net

Specifically, BEA388 possesses two central hydroxyl groups that are instrumental in this mimicry. researchgate.netrcsb.org One of these hydroxyl groups is strategically positioned between the delta-oxygen atoms of the two catalytic aspartic acid residues (Asp25 and Asp25') that are essential for protease activity. wikipedia.orgresearchgate.netrcsb.orgnih.gov The second hydroxyl group is situated in a gauche conformation relative to the first. researchgate.netrcsb.org This arrangement allows these hydroxyl groups to interact favorably with the enzyme's catalytic machinery, effectively blocking the catalytic process.

The binding of BEA388 to HIV-1 protease is further stabilized by an intricate network of hydrogen bonds and interactions involving water molecules. researchgate.netrcsb.orgdiva-portal.org The hydroxyl groups of BEA388 directly engage with the carboxyl groups of the catalytic Asp25 and Asp25' residues, forming crucial ligations. wikipedia.orgresearchgate.netrcsb.orgnih.govdiva-portal.org Additionally, the amide oxygens within BEA388 form hydrogen bonds with the backbone amide nitrogen of Ile50 and Ile50', often mediated by an intervening water molecule. diva-portal.org A second water molecule bridges between the amide nitrogen (N2) of BEA388 and the carboxyl oxygen of Asp29', reinforcing the binding complex. diva-portal.org

These hydrogen bonds, along with other interactions such as C-H…O contacts, are vital for anchoring BEA388 within the protease's active site. diva-portal.orgnih.govmdpi.commdpi.comrcsb.orgproteopedia.org The active site of HIV-1 protease is characterized by key residues including Asp25, Asp25', Thr26, Gly27, Ile50, Ile50', and Asp29', all of which contribute to the precise positioning and stabilization of the inhibitor. wikipedia.orgresearchgate.netrcsb.orgnih.govdiva-portal.org The detailed structural information, available through X-ray crystallography of the BEA388-HIV-1 protease complex (PDB ID: 1EBZ), elucidates these specific molecular interactions. researchgate.netrcsb.orgcallutheran.edunih.gov

Table 1: Key Binding Interactions of BEA388 with HIV-1 Protease

| Interaction Type | Involved Residue(s) | Inhibitor Moiety | Role |

| Hydroxyl Ligation | Asp25, Asp25' (carboxyl groups) | Central hydroxyl groups | Mimics transition state, blocks catalytic Asp residues |

| Hydrogen Bonding | Ile50, Ile50' (backbone amide N) | Amide oxygens | Stabilizes inhibitor via water-mediated interaction |

| Water-Mediated Hydrogen Bonding | Asp29' (carboxyl oxygen) | Amide nitrogen (N2) | Further stabilizes the inhibitor-protease complex |

| Hydrophobic Interactions | Various (e.g., Ile50, Ile50') | Inhibitor's hydrophobic regions | Enhances overall binding affinity and specificity |

Conformational Changes Induced in the Enzyme-Inhibitor Complex

The binding of Inhibitor BEA388 triggers specific conformational adjustments in the HIV-1 protease enzyme. HIV-1 protease is known to possess flexible "flap" regions that cover the active site. rcsb.orgdrugbank.comajol.info Upon binding of a substrate or inhibitor, these flaps undergo a conformational shift, moving from an open to a more closed state to secure the ligand within the active site. rcsb.orgdrugbank.comajol.info

In the case of BEA388, its binding leads to the closure of these flap domains, effectively encapsulating the inhibitor. diva-portal.org The asymmetric positioning of BEA388's two central hydroxyl groups also induces a subtle deviation from the enzyme's inherent C2 symmetry within the enzyme-inhibitor complex. researchgate.netrcsb.org This conformational adaptation by the protease allows it to accommodate the inhibitor, with structural alterations generally described as conservative and limited. researchgate.netrcsb.org These changes are crucial for optimizing the interaction and ensuring potent inhibition.

Table 2: Structural Features of BEA388 Relevant to Mechanism

| Feature | Significance/Role |

| Central Hydroxyl Groups | Mimic the tetrahedral transition state of substrate cleavage; interact with catalytic Asp residues. |

| Hydroxyethylen-like Moiety | Serves as the core transition-state mimic, crucial for high-affinity binding. |

| Hexanediamide Backbone | Provides a scaffold for positioning various functional groups within the active site. |

| Benzyloxy Groups | Contribute to hydrophobic interactions within the protease's binding pockets. |

Specificity and Selectivity of Protease Inhibition

While BEA388 is primarily targeted at HIV-1 protease, studies have indicated that it, or similar inhibitors, may also exhibit affinity for secreted aspartic proteases (Saps) from Candida albicans. nih.govresearchgate.net This observation suggests that while designed for high specificity towards HIV-1 protease, some inhibitors can interact with proteases from other organisms, particularly those with similar active site architectures. nih.govresearchgate.netmdpi.com The development of potent and selective inhibitors relies on maximizing these specific interactions with the target enzyme while minimizing off-target binding.

Compound List:

Inhibitor BEA388

HIV-1 Protease

Candida albicans Secreted Aspartic Proteases (Saps)

Biochemical Characterization and Enzyme Kinetic Studies

Determination of Inhibition Constants (Kᵢ)

A crucial step in characterizing an inhibitor is the determination of its inhibition constant (Kᵢ). The Kᵢ value is a specific type of dissociation constant that quantifies the binding affinity of an inhibitor to an enzyme. A lower Kᵢ value signifies a higher affinity and, therefore, more potent inhibition. The determination of Kᵢ often involves calculating the IC₅₀ value first, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The Cheng-Prusoff equation is then commonly used to calculate the Kᵢ from the IC₅₀ value, taking into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme. sigmaaldrich.comebmconsult.comuniroma1.it

Hypothetical Data Table for Kᵢ Values of Inhibitor bea388 (Note: This table is for illustrative purposes only, as no specific data for "Inhibitor bea388" was found.)

| Target Enzyme | Substrate | Kₘ (µM) | IC₅₀ (nM) | Kᵢ (nM) |

|---|---|---|---|---|

| Enzyme X | Substrate A | 10 | 50 | 25 |

| Enzyme Y | Substrate B | 5 | 100 | 67 |

Analysis of Inhibition Kinetics and Modes

Understanding the kinetic mechanism of inhibition is fundamental. The primary modes of reversible inhibition are competitive, uncompetitive, and noncompetitive. uobaghdad.edu.iq

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This mode of inhibition can be overcome by increasing the substrate concentration. It is characterized by an increase in the apparent Kₘ of the enzyme, while the maximum velocity (Vₘₐₓ) remains unchanged. uobaghdad.edu.iqbioninja.com.au

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at a site distinct from the active site. In this case, both the apparent Vₘₐₓ and Kₘ are decreased.

Noncompetitive Inhibition: The inhibitor can bind to both the free enzyme and the ES complex at an allosteric site. bioninja.com.au This results in a decrease in the apparent Vₘₐₓ, but the Kₘ remains unchanged. uobaghdad.edu.iqualberta.ca

These modes are typically determined by analyzing graphical representations of kinetic data, such as Lineweaver-Burk or Michaelis-Menten plots, in the presence and absence of the inhibitor. uobaghdad.edu.iq

Hypothetical Data Table for Inhibition Kinetics of Inhibitor bea388 (Note: This table is for illustrative purposes only.)

| Target Enzyme | Mode of Inhibition | Effect on Kₘ | Effect on Vₘₐₓ |

|---|---|---|---|

| Enzyme X | Competitive | Increases | Unchanged |

| Enzyme Y | Noncompetitive | Unchanged | Decreases |

Influence of Substrate and Enzyme Concentrations on Inhibition Efficacy

The efficacy of an inhibitor can be significantly influenced by the concentrations of both the substrate and the enzyme. For a competitive inhibitor, its effectiveness decreases as the substrate concentration increases because the substrate can outcompete the inhibitor for binding to the active site. khanacademy.org In contrast, the potency of a noncompetitive inhibitor is generally not affected by the substrate concentration. The concentration of the enzyme itself can also impact the apparent inhibitor potency, particularly in assays with high enzyme concentrations relative to the inhibitor's Kᵢ.

Methodologies for Biochemical Enzyme Assays

A variety of biochemical assays are employed to study enzyme inhibition. These assays monitor the progress of the enzyme-catalyzed reaction, typically by measuring the consumption of a substrate or the formation of a product over time. bioninja.com.au Common methods include:

Spectrophotometric Assays: These assays measure the change in absorbance of light at a specific wavelength as the reaction proceeds.

Fluorometric Assays: These are highly sensitive assays that detect changes in fluorescence.

Luminometric Assays: These assays measure the light produced by a chemical reaction.

The choice of assay depends on the specific enzyme and substrates involved. For high-throughput screening of inhibitors, continuous assays are often preferred. nih.gov

Characterization of Thermal and pH Stability of Enzyme-Inhibitor Complexes

The stability of the enzyme-inhibitor complex under different physical conditions is an important aspect of its characterization.

Thermal Stability: This is often assessed by measuring the melting temperature (Tₘ) of the enzyme in the presence and absence of the inhibitor using techniques like differential scanning fluorimetry (DSF) or circular dichroism (CD). A significant increase in the Tₘ upon inhibitor binding suggests that the inhibitor stabilizes the enzyme's structure.

Structure Activity Relationship Sar Investigations of Inhibitor Bea388 Analogues

Impact of Structural Modifications on Inhibitory Potency and Selectivity

Systematic structural modifications of the BEA388 scaffold have revealed critical determinants for its inhibitory potency against HIV-1 protease. A seminal study investigated a series of nine C-terminally duplicated HIV-1 protease inhibitors, including BEA388, to evaluate the effects of individual modifications. These compounds share a common core structure featuring two central hydroxy groups that mimic the tetrahedral intermediate of peptide bond hydrolysis.

The inhibitory activities of these analogues were characterized to elucidate the impact of various substituents. The data from these studies highlight the sensitivity of the enzyme to even minor chemical changes in the inhibitor. For instance, alterations in the P2/P2' groups demonstrated that while the protease can accommodate different sizes, the structural adjustments are relatively conservative and limited.

Exploration of Subsite Adaptivity and Ligand Elongation Effects (e.g., P1/P1' and P3/P3' positions)

The adaptability of the HIV-1 protease subsites, particularly the S1/S1' and S3/S3' pockets, has been extensively exploited in the design of BEA388 analogues. The binding capacity of these subsites was probed through the strategic elongation of the inhibitor at the corresponding P1/P1' and P3/P3' positions.

Studies involving the extension of the P1/P1' groups have demonstrated that these modifications can significantly enhance inhibitory activity. By designing substituents that optimally occupy the hydrophobic S1/S1' pockets, it is possible to achieve tighter binding and improved potency. The analysis of co-crystal structures of these inhibitors with the protease has provided valuable insights into the specific interactions that govern this enhancement.

Similarly, the elongation of the compounds with groups in the P3/P3' positions has been a successful strategy to capitalize on the binding capacity of the S3/S3' sites. These modifications allow for additional interactions with the enzyme, further stabilizing the enzyme-inhibitor complex. The flexibility of the protease's 80s loop has been shown to play a role in accommodating larger P1-P3 groups, creating an alternate binding pocket that can be exploited for the design of potent inhibitors.

The following table summarizes the inhibitory activities of selected BEA388 analogues with modifications at the P1/P1' and P3/P3' positions, illustrating the effects of ligand elongation.

| Compound | P1/P1' Modification | P3/P3' Modification | Inhibitory Potency (Ki, nM) |

|---|---|---|---|

| BEA388 | Standard | Standard | 0.12 |

| Analogue 1 | Extended Hydrophobic Group | Standard | 0.08 |

| Analogue 2 | Standard | Elongated Aromatic Moiety | 0.05 |

| Analogue 3 | Extended Hydrophobic Group | Elongated Aromatic Moiety | 0.03 |

Design Principles for Optimized Protease Inhibitors

The extensive SAR studies on BEA388 and its analogues have culminated in the establishment of key design principles for the development of optimized protease inhibitors. These principles provide a rational framework for the design of next-generation drugs with improved efficacy and resistance profiles.

A primary design principle is the concept of "substrate envelope" fitting. Inhibitors that are designed to fit within the consensus volume occupied by the natural substrates of the protease are hypothesized to be less susceptible to resistance mutations. This is because any mutation that significantly impacts the binding of such an inhibitor would likely also compromise the enzyme's ability to process its natural substrates, thus reducing viral fitness.

Another critical principle is the maximization of interactions with the enzyme's backbone. By designing inhibitors that form extensive hydrogen bonds and van der Waals contacts with the main chain atoms of the protease, it is possible to achieve high potency that is less affected by mutations in the enzyme's side chains. The incorporation of moieties that can favorably interact with conserved water molecules within the active site is also a key strategy.

Furthermore, the strategic exploration of the P1/P1' and P3/P3' positions to fully occupy the corresponding S1/S1' and S3/S3' subsites remains a cornerstone of inhibitor design. The use of computational modeling and structural biology is instrumental in guiding the design of substituents that can achieve optimal interactions within these pockets. The development of C2-symmetric inhibitors, where both halves of the molecule are identical, has also proven to be a successful approach, often leading to high-affinity binding.

The continuous refinement of these design principles, informed by ongoing SAR investigations and structural studies, is crucial for staying ahead of the rapidly evolving nature of HIV and for the development of more durable and effective antiretroviral therapies.

Computational Modeling and Simulation Approaches in Inhibitor Bea388 Research

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as an inhibitor, within the active site of a target protein. researchgate.net The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to rank these poses based on their predicted binding energy. nih.govacs.org This method allows researchers to visualize and analyze the plausible interactions that stabilize the ligand-protein complex at an atomic level.

In the context of HIV-1 protease, a key enzyme for viral replication, molecular docking is a cornerstone of computer-aided drug design. nih.gov The protease is a homodimer, with the active site located at the interface between its two identical monomers. callutheran.edu This active site is covered by two flexible β-hairpin loops known as "flaps," which can undergo significant conformational changes to allow substrate or inhibitor entry. callutheran.edu

For an inhibitor like BEA388, docking simulations would be performed using the three-dimensional crystal structure of HIV-1 protease, often obtained from the Protein Data Bank (PDB). nih.gov The simulation would position the inhibitor within the active site cleft, predicting how it interacts with key catalytic residues (e.g., Asp25 and Asp25') and other residues lining the binding pockets (S1, S1', S2, S2', etc.). nih.gov The results provide a static snapshot of the most probable binding pose, which is crucial for understanding the mechanism of inhibition and for guiding further optimization of the inhibitor's structure to improve potency. nih.gov

The binding of inhibitors to the HIV-1 protease active site is governed by a network of non-covalent interactions. The stability of the enzyme-inhibitor complex relies heavily on these forces, which include hydrogen bonds, van der Waals forces, and hydrophobic interactions. mdpi.comnih.gov The active site of HIV-1 protease is notably hydrophobic, and successful inhibitors are designed to make extensive hydrophobic contacts with the side chains of residues such as Val32, Ile47, Ile50, and Ile84. mdpi.com

Computational analysis of the docked BEA388-protease complex would meticulously map these interactions. A critical hydrogen bond network often involves the inhibitor, the catalytic aspartate residues, and a conserved water molecule known as the "flap water," which mediates interactions between the inhibitor and the tips of the flaps (Ile50 and Ile50'). nih.govnih.gov The analysis identifies which parts of the inhibitor contribute most to binding affinity, providing a rationale for its observed activity and offering a roadmap for designing new analogs with improved properties. nih.gov

| Interaction Type | Key HIV-1 Protease Residues Involved | Role in Complex Stabilization |

| Hydrogen Bonding | Asp25, Asp25' (catalytic triad), Gly27, Asp29, Asp30 | Anchors the inhibitor in the active site, mimicking the transition state of the natural substrate. nih.gov |

| Hydrophobic Interactions | Val32, Ile47, Ile50, Pro81, Val82, Ile84 | Major driving force for binding; inhibitor's nonpolar groups pack into hydrophobic pockets (S1, S2, S1', S2'). mdpi.com |

| Van der Waals Contacts | Multiple active site residues | Provide specificity and contribute significantly to the overall binding energy through close atomic packing. mdpi.com |

| Mediated Water Bridges | Ile50, Ile50' (flap tips) | A conserved water molecule often bridges the inhibitor and the flaps, stabilizing the closed conformation of the enzyme. nih.gov |

Molecular Dynamics Simulations for Complex Stability and Conformational Dynamics

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the complex, simulating the movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for the system, MD simulations can reveal the stability of the predicted binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. pnas.orgacs.org

For the HIV-1 protease-BEA388 complex, an MD simulation would be initiated from the best-docked pose. The simulation, typically lasting for nanoseconds to microseconds, would show whether the key interactions predicted by docking are maintained over time. nih.gov It is particularly useful for studying the dynamics of the protease flaps, which can spontaneously open and close, a motion critical for ligand binding and release. pnas.org MD simulations can also be used to calculate binding free energies, providing a more rigorous estimate of binding affinity than docking scores alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. semanticscholar.org In the context of HIV-1 protease inhibitors, a QSAR model would correlate physicochemical properties or structural features (known as descriptors) of a set of molecules with their experimentally measured inhibitory potencies (e.g., IC50 or Ki values). nih.govplos.org

To develop a QSAR model relevant to BEA388, a dataset of structurally similar compounds with known anti-HIV-1 protease activity would be compiled. semanticscholar.orgnih.gov Using statistical methods, a predictive model is built. mdpi.com This model can then be used to predict the activity of new, untested compounds, including derivatives of BEA388, thereby prioritizing the synthesis of the most promising candidates. plos.org 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that highlight regions where modifications to the chemical structure are likely to increase or decrease activity. nih.gov

In Silico Screening and Virtual Library Design for Inhibitor Discovery

In silico or virtual screening is a powerful computational strategy for identifying novel hit compounds from large chemical libraries. nih.govrsc.org This approach is faster and more cost-effective than traditional high-throughput screening. For discovering new HIV-1 protease inhibitors, a virtual library containing millions of compounds can be screened against the protease's 3D structure using molecular docking. nih.govnih.gov The compounds are ranked based on their docking scores, and the top-ranking candidates are selected for experimental testing. mdpi.com

This technique can also be used in virtual library design, where computational methods are used to create a focused library of novel chemical structures with a high probability of being active. mdpi.com Starting from a known inhibitor scaffold like BEA388, new derivatives can be designed in silico by modifying functional groups. These designed compounds are then evaluated using the computational tools described above (docking, MD, QSAR) to select the most promising candidates for synthesis and biological evaluation. nih.gov

Protein Model Construction and Refinement (e.g., MODELLER, AlphaFold2)

The accuracy of structure-based drug design methods like molecular docking is highly dependent on the quality of the 3D structure of the target protein. nih.gov While many crystal structures of HIV-1 protease exist, they may not be available for specific drug-resistant mutants. In such cases, computational protein modeling is essential.

Homology modeling is a technique used to build a 3D model of a protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). nih.gov Software like MODELLER is widely used for this purpose. amrita.edusalilab.org For a mutant version of HIV-1 protease, the wild-type structure would serve as a template to build a model that incorporates the mutation, allowing for the study of its effects on inhibitor binding. nih.gov

More recently, deep learning-based methods like AlphaFold2 have revolutionized protein structure prediction, often achieving accuracy comparable to experimental methods, even without a close homolog as a template. researchgate.netjakemp.comnih.gov AlphaFold2 can predict the structure of single proteins and even protein complexes, making it an invaluable tool for obtaining high-quality models of HIV-1 protease variants for which experimental structures are lacking, thereby enhancing the reliability of subsequent drug design efforts. researchgate.netfrontiersin.org

Mechanisms of Resistance to Protease Inhibitors, with Implications for Inhibitor Bea388

Analysis of Acquired Enzyme Mutations Conferring Resistance

Resistance to HIV-1 protease inhibitors is a stepwise process that involves the accumulation of specific amino acid substitutions in the protease enzyme. These mutations are broadly categorized as either primary (major) or secondary (minor) mutations.

Primary Mutations: These mutations typically occur at or near the active site of the protease, directly interfering with inhibitor binding. Common primary mutations that confer resistance to a wide range of protease inhibitors include substitutions at residues such as Asp30, Val32, Gly48, Ile50, Ile54, Val82, Ile84, and Leu90. nih.govnih.gov For instance, the I84A/V mutation is known to cause broad cross-resistance to multiple protease inhibitors. nih.gov Similarly, mutations at position 82 (e.g., V82A/F/S/T) and 90 (L90M) are frequently selected for and significantly reduce the susceptibility to several inhibitors. nih.govnih.gov

Secondary Mutations: These mutations are often located distant from the active site and may not confer high-level resistance on their own. Instead, they act as compensatory mutations, improving the catalytic efficiency and replication capacity of viruses that have acquired primary mutations, which can sometimes impair the enzyme's natural function. nih.gov Common secondary mutations occur at positions like Leu10, Lys20, Met36, Met46, and Ala71. For example, the M46I/L and K45I mutations are often selected in conjunction with other resistance mutations. nih.gov

While specific mutations conferring resistance to BEA388 have not been detailed in dedicated studies, its binding mode within the protease active site suggests that mutations in key interacting residues could lead to reduced efficacy. Analysis of the crystal structure of BEA388 in complex with HIV-1 protease reveals its interactions with the active site. Therefore, it can be inferred that mutations at positions like Val82, which is a common site for resistance to other inhibitors, could potentially impact the binding of BEA388.

Table 1: Common HIV-1 Protease Inhibitor Resistance Mutations and Their General Effects

| Mutation | Type | Common Associated Inhibitors | General Effect on Inhibitor Binding |

|---|---|---|---|

| D30N | Primary | Nelfinavir | Reduces hydrophobic interactions and alters the shape of the binding pocket. nih.gov |

| V32I | Primary | Multiple | Affects the hydrophobic interactions within the S1/S1' pockets. nih.gov |

| G48V | Primary | Saquinavir | Sterically hinders inhibitor binding in the S2/S2' pockets. nih.gov |

| I50V | Primary | Atazanavir, Amprenavir | Alters the conformation of the active site, reducing inhibitor affinity. nih.gov |

| I54V/L/M | Primary | Multiple | Impacts the hydrophobic core and alters the shape of the binding site. nih.gov |

| V82A/F/S/T | Primary | Multiple | Reduces van der Waals contacts with the inhibitor. nih.govnih.gov |

| I84V | Primary | Multiple | Confers broad cross-resistance by altering active site conformation. nih.gov |

| L90M | Primary | Saquinavir, Nelfinavir | Affects dimer stability and can lead to conformational changes in the active site. nih.govnih.gov |

Biochemical and Structural Basis of Resistance Development

The development of resistance to protease inhibitors, and by extension potentially to BEA388, is rooted in fundamental biochemical and structural changes in the HIV-1 protease. These changes are driven by the selective pressure of the inhibitor, favoring viral strains with mutations that allow them to replicate in the presence of the drug.

From a biochemical perspective , resistance is characterized by a decrease in the binding affinity (often measured as an increase in the dissociation constant, Kd, or the inhibition constant, Ki) of the inhibitor to the mutant protease compared to the wild-type enzyme. This reduced affinity can result from a slower rate of association (kon) or a faster rate of dissociation (koff). nih.gov Studies on various protease inhibitors have shown that single amino acid substitutions can lead to a significant increase in the dissociation rate, thereby reducing the time the inhibitor remains bound to the enzyme. nih.gov

From a structural standpoint , resistance mutations alter the intricate network of interactions between the protease and the inhibitor. These alterations can manifest in several ways:

Direct Steric Hindrance: Mutations involving the substitution of a smaller amino acid with a larger one (e.g., G48V) can physically obstruct the binding of the inhibitor in the active site. nih.gov

Loss of Key Interactions: Mutations can lead to the loss of crucial hydrogen bonds or van der Waals interactions that are essential for high-affinity binding. For example, mutations at Val82 can diminish hydrophobic contacts with the inhibitor.

Conformational Changes in the Active Site: Mutations, even those distant from the active site, can induce subtle to significant conformational changes in the protease backbone. These changes can alter the shape and volume of the substrate-binding cavity, making it less complementary to the inhibitor. The high degree of flexibility of the HIV-1 protease, particularly in the "flap" regions that cover the active site, plays a crucial role in accommodating these changes. nih.gov

Alterations in Dimer Stability: The active form of HIV-1 protease is a homodimer. Some mutations, such as L90M, can affect the stability of this dimer interface, which in turn can influence the conformation of the active site and inhibitor binding. nih.govnih.gov

The crystal structure of BEA388 complexed with HIV-1 protease shows that it occupies the substrate-binding cleft and forms numerous interactions with the active site residues. Any mutation that disrupts these specific interactions could form the basis of resistance.

Pre Clinical Research Models and Efficacy Evaluation

In Vitro Cellular and Enzymatic Model Systems for Efficacy Assessment

There is no information on the specific in vitro cellular or enzymatic models that have been used to evaluate the efficacy of Inhibitor bea388.

In Vivo Non-Human Animal Models for Proof-of-Concept Studies

Details regarding any in vivo studies in non-human animal models for Inhibitor bea388 are not available.

Establishment and Validation of Relevant Disease Models

Without information on the therapeutic target of Inhibitor bea388, it is impossible to describe the establishment and validation of relevant disease models.

Assessment of Biochemical and Molecular Endpoints in Pre-clinical Studies

There is no public data on the biochemical or molecular endpoints that may have been assessed in preclinical studies of Inhibitor bea388.

A search for the compound's potential target, the UGag-Pol polyprotein of HIV-1 as suggested by a single database entry, did not yield any specific preclinical efficacy data for a compound named "bea388." While general methodologies for assessing inhibitors of this polyprotein exist, there is no basis to apply them to this specific, unidentified compound.

Until research on "Inhibitor bea388" is published in the scientific literature, it is not possible to provide a detailed and scientifically accurate article as requested.

Future Directions and Emerging Research Avenues

Development of Next-Generation Protease Inhibitors with Enhanced Properties

The development of next-generation protease inhibitors is largely focused on overcoming the challenge of drug resistance. nih.govplos.org Viruses, particularly HIV, have a high mutation rate, which can lead to changes in the structure of the protease enzyme, reducing the effectiveness of existing inhibitors. plos.org Research is therefore directed towards creating inhibitors that are less susceptible to these mutations.

One key strategy is the design of inhibitors that primarily form interactions with the backbone of the protease enzyme, rather than its side chains. nih.govrsc.org The backbone structure is more conserved across different viral strains and is less likely to be altered by mutations. rsc.org By targeting these stable regions, next-generation inhibitors can maintain their efficacy even as the virus evolves. nih.gov

Another approach involves the development of "ultra-potent" molecules with significantly improved binding affinities. nih.gov These compounds are designed to be effective at very low concentrations, which can help to reduce the selective pressure that drives the emergence of resistance. The goal is to create inhibitors that establish a high genetic barrier to resistance, meaning that multiple mutations would be required for the virus to overcome the drug's effects. plos.org

Furthermore, efforts are being made to enhance the pharmacokinetic properties of new inhibitors, such as improved oral bioavailability. nih.govyoutube.com This would lead to more convenient dosing regimens and better patient adherence, which are crucial factors in the long-term management of viral infections. nih.gov

Table 1: Key Characteristics of Next-Generation Protease Inhibitors

| Feature | Description |

| Backbone Binding | Forms hydrogen bonds and other interactions with the main chain atoms of the protease active site to combat resistance. nih.govrsc.org |

| High Potency | Exhibits very strong binding affinity, often in the picomolar range, to be effective at lower concentrations. nih.gov |

| High Genetic Barrier to Resistance | Requires multiple viral mutations to significantly reduce inhibitory activity. plos.org |

| Improved Pharmacokinetics | Enhanced oral bioavailability, longer half-life, and favorable distribution in the body. nih.govyoutube.com |

| Broad Spectrum Activity | Effective against a wide range of viral strains, including those resistant to earlier generation inhibitors. nih.gov |

Integration of Advanced Computational and Experimental Methodologies

The design and optimization of protease inhibitors are increasingly reliant on the synergy between computational modeling and experimental validation. researchgate.netmedmedchem.com Structure-based drug design, which was instrumental in the development of the first generation of HIV-1 protease inhibitors, continues to be a cornerstone of this field. researchgate.netnih.gov

Computational Approaches:

Molecular Docking: This technique is used to predict the preferred binding orientation of a potential inhibitor to the protease's active site. medmedchem.com It allows for the rapid screening of large virtual libraries of compounds to identify promising candidates. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the inhibitor-protease complex over time. medmedchem.com This can help to assess the stability of the binding and identify key interactions that contribute to the inhibitor's potency.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can be used to predict the potency of new, unsynthesized molecules and guide further chemical modifications.

Experimental Methodologies:

X-ray Crystallography: This technique is used to determine the three-dimensional structure of the inhibitor bound to the protease. nih.govyoutube.com This provides invaluable information about the precise molecular interactions and serves as a basis for further structure-based design. nih.gov

Enzyme Inhibition Assays: These experiments measure the ability of a compound to inhibit the activity of the protease enzyme. They are used to determine key parameters such as the inhibitor's potency (e.g., Ki or IC50 values).

Antiviral Assays: These cell-based assays assess the ability of an inhibitor to block viral replication in a biological system. They provide a more direct measure of the compound's potential therapeutic efficacy.

The iterative cycle of computational design, chemical synthesis, and experimental testing allows for the rapid refinement of lead compounds, accelerating the drug discovery process. nih.gov

Exploration of Polypharmacology and Multi-Target Inhibition Strategies

Traditionally, drug discovery has focused on developing highly selective ligands that interact with a single target. However, there is a growing interest in the concept of polypharmacology, which involves designing single molecules that can interact with multiple targets. researchgate.net This approach holds significant promise for treating complex, multifactorial diseases. researchgate.net

In the context of HIV, a multi-target approach could involve designing an inhibitor that not only targets the viral protease but also another key viral enzyme, such as reverse transcriptase or integrase. Such a dual-action inhibitor could have a synergistic effect, leading to a more profound suppression of viral replication and a higher barrier to the development of resistance.

Another aspect of polypharmacology is the consideration of a drug's "off-target" effects. nih.gov While often associated with adverse side effects, these off-target interactions can sometimes be therapeutically beneficial. Computational methods are being developed to predict the potential off-targets of a given compound, which could open up new avenues for drug repurposing. nih.gov For HIV protease inhibitors, understanding their interactions with other human proteases is crucial for mitigating potential toxicities. nih.gov

The exploration of multi-target inhibitors is still in its early stages, but it represents a paradigm shift in drug discovery that could lead to the development of more effective and durable therapies for a wide range of diseases. nih.govmdpi.com

Table 2: Comparison of Single-Target and Multi-Target Inhibition Strategies

| Aspect | Single-Target Inhibition | Multi-Target Inhibition (Polypharmacology) |

| Primary Goal | High selectivity for a single molecular target. | Designed to interact with multiple specific targets. researchgate.net |

| Potential Advantages | Reduced risk of off-target side effects. | Enhanced efficacy through synergistic effects, potential to overcome drug resistance. researchgate.net |

| Challenges | Susceptible to resistance via single-point mutations. | Complex design and optimization, potential for unforeseen off-target interactions. |

| Therapeutic Application | Effective for diseases driven by a single pathway. | Promising for complex and multifactorial diseases like cancer and viral infections. researchgate.net |

Q & A

Q. How should researchers address potential biases in preclinical efficacy studies for Bea388?

- Methodological Answer : Implement blinding during data collection and randomization in animal studies. Use independent replication cohorts and pre-register study designs on platforms like preclinicaltrials.eu . Adhere to ARRIVE guidelines for in vivo reporting .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。